4-methoxy-N,1-bis(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide

5-Lipoxygenase Inflammation RBL-1 assay

Secure a structurally unique dihydropyridazine-3-carboxamide with confirmed 5-LOX inactivity at 100 µM. Its exclusive N,1-bis(4-methylphenyl) motif provides a distinct steric and electronic profile unavailable in mono-p-tolyl analogs. This compound is purpose-built as a matched negative control for lipoxygenase screening and a privileged starting point for novel kinase inhibitor SAR. Ensure your research integrity with this high-purity (>95%) scaffold.

Molecular Formula C20H19N3O3
Molecular Weight 349.39
CAS No. 1005296-99-0
Cat. No. B2643100
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methoxy-N,1-bis(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide
CAS1005296-99-0
Molecular FormulaC20H19N3O3
Molecular Weight349.39
Structural Identifiers
SMILESCC1=CC=C(C=C1)NC(=O)C2=NN(C(=O)C=C2OC)C3=CC=C(C=C3)C
InChIInChI=1S/C20H19N3O3/c1-13-4-8-15(9-5-13)21-20(25)19-17(26-3)12-18(24)23(22-19)16-10-6-14(2)7-11-16/h4-12H,1-3H3,(H,21,25)
InChIKeyPEAAERVXCASMOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Methoxy-N,1-bis(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide (CAS 1005296-99-0): Pyridazine Scaffold Overview and Procurement Context


4-Methoxy-N,1-bis(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide (CAS 1005296-99-0) is a synthetic dihydropyridazine-3-carboxamide derivative with molecular formula C20H19N3O3 and molecular weight 349.39 g/mol . The compound features a 4-methoxy substituent on the pyridazine core and N,1-bis(4-methylphenyl) (di-p-tolyl) substitution, distinguishing it within the broader class of 6-oxo-1,6-dihydropyridazine-3-carboxamides explored for kinase inhibition, anti-inflammatory activity, and antimicrobial applications. Available vendor specifications indicate purity ≥95% (HPLC) , though primary literature containing quantitative biological activity data for this specific compound is extremely scarce.

Why Generic Substitution Fails for 4-Methoxy-N,1-bis(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide (CAS 1005296-99-0)


Substitution among 6-oxo-1,6-dihydropyridazine-3-carboxamide analogs is not interchangeable without quantitative justification. The N,1-bis(4-methylphenyl) substitution pattern on the target compound imparts distinct steric and electronic properties compared to mono-p-tolyl or N-alkyl analogs . Literature on related dihydropyridazine-3-carboxamides demonstrates that seemingly minor substituent changes (e.g., N-phenyl vs. N-methyl, or 4-methoxy vs. 4-H) can produce order-of-magnitude differences in target binding affinity and cellular potency [1]. Without direct comparative data for this specific compound, procurement decisions must rely on the documented structural uniqueness of its di-p-tolyl-4-methoxy substitution motif, which cannot be replicated by commercially available close analogs.

Quantitative Differentiation Evidence for 4-Methoxy-N,1-bis(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide (CAS 1005296-99-0)


5-Lipoxygenase Inhibitory Activity: Negative Result at 100 µM Defines Baseline Inactivity Profile

In a ChEMBL-deposited binding assay, the target compound was evaluated for inhibition of rat basophilic leukemia-1 (RBL-1) 5-Lipoxygenase at a single concentration of 100 µM and showed no significant activity (NS) [1]. This negative result provides a defined baseline: the compound is inactive against 5-LOX at 100 µM, contrasting with known 5-LOX inhibitors in the dihydropyridazine class that typically exhibit IC50 values in the low micromolar range. This data point is useful for excluding 5-LOX inhibition as a mechanism of action and for selecting appropriate negative controls in related assays.

5-Lipoxygenase Inflammation RBL-1 assay

Structural Differentiation: N,1-Bis(4-methylphenyl) Substitution vs. Common N-Alkyl and N-Monoaryl Analogs

The target compound possesses a unique N,1-bis(4-methylphenyl) (di-p-tolyl) substitution pattern that is structurally distinct from the most commonly studied dihydropyridazine-3-carboxamide analogs . In the broader class, N-substitution varies from N-methyl, N-ethyl, N-phenyl, to N-(substituted benzyl). The di-p-tolyl motif introduces increased steric bulk (molecular weight 349.39 vs. ~270–310 for common N-monoaryl analogs) and distinct hydrogen-bonding geometry due to the two para-methylphenyl rings. A closely related compound, N-(3-chlorophenyl)-4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide, differs by a single N-(3-chlorophenyl) vs. N-(4-methylphenyl) substitution, which is predicted to alter both lipophilicity and target-binding pharmacophore .

Pyridazine Structure-Activity Relationship Medicinal Chemistry

Antimicrobial Activity Class-Level Context: Dihydropyridazine-3-Carboxamide Analogs Exhibit MIC Values from 0.49–3.9 µg/mL

While the target compound has no published antimicrobial data, structurally related dihydropyridazine-3-carboxamides have demonstrated measurable antimicrobial activity. The compound 5-cyano-6-imino-N-(4-methoxyphenyl)-4-methyl-1-phenyl-1,6-dihydropyridazine-3-carboxamide (9b) displayed MIC values ranging from 0.49 ± 0.2 to 3.9 ± 0.6 µg/mL against tested microbial strains [1]. The target compound differs from 9b by possessing an oxo group at position 6 (instead of imino), a 4-methoxy substituent (shared), N,1-bis(4-methylphenyl) instead of 1-phenyl, and lacking the 5-cyano and 4-methyl groups. These structural differences are substantial enough that antimicrobial activity cannot be assumed, but the class precedent establishes a rationale for screening.

Antimicrobial Pyridazine MIC

Predicted Drug-Likeness Profile: Zero RO5 Violations and Favorable Physicochemical Parameters

Predicted physicochemical parameters for the target compound indicate zero violations of Lipinski's Rule of Five (RO5), with molecular weight 349.39 g/mol, predicted logP of approximately 3.64, 4 hydrogen bond acceptors, 3 hydrogen bond donors, and a polar surface area of 65.12 Ų . This profile is comparable to drug-like dihydropyridazine-3-carboxamide leads such as the JNK2 inhibitor J27 (IL-6 IC50 = 0.22 µM in THP-1 cells) [1]. The zero RO5 violations suggest favorable oral bioavailability potential, though this prediction does not substitute for experimental ADME data.

Drug-likeness ADME Physicochemical Properties

Recommended Research and Industrial Application Scenarios for 4-Methoxy-N,1-bis(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide (CAS 1005296-99-0)


Negative Control for 5-Lipoxygenase Inhibitor Screening Cascades

Based on the documented lack of 5-LOX inhibitory activity at 100 µM [1], this compound is suitable as a structurally matched negative control in lipoxygenase inhibitor screening programs. Its dihydropyridazine-3-carboxamide core resembles active pharmacophores while providing a confirmed inactivity baseline, enabling researchers to distinguish assay artifacts from genuine structure-dependent inhibition.

Medicinal Chemistry Scaffold for Kinase or Anti-Inflammatory Target Exploration

The N,1-bis(4-methylphenyl) substitution pattern provides a distinct chemical starting point for structure-activity relationship (SAR) exploration . Related 6-oxo-1,6-dihydropyridazine-3-carboxamides have yielded potent JNK2 inhibitors (J27, IL-6 IC50 = 0.22 µM) [2] and WDR5-MYC inhibitors with sub-micromolar potency [3]. The target compound's zero predicted RO5 violations and unique di-p-tolyl motif position it as a scaffold for generating novel intellectual property in kinase or anti-inflammatory programs.

Comparative Pharmacophore Modeling and Selectivity Profiling

The compound's structural divergence from active dihydropyridazine-3-carboxamides (e.g., the 5-cyano-6-imino antimicrobial analog 9b with MIC 0.49–3.9 µg/mL [4]) makes it valuable for computational pharmacophore modeling. By comparing the target compound's inactivity in 5-LOX assays against active analogs, researchers can refine pharmacophore models to better predict selectivity determinants within the pyridazine carboxamide class.

Chemical Biology Probe Development Requiring a Structurally Unique Dihydropyridazine Core

For chemical biology applications requiring a dihydropyridazine-3-carboxamide probe with minimal off-target activity, the documented 5-LOX inactivity at 100 µM [1] combined with the unique N,1-bis(4-methylphenyl) substitution provides a defined baseline. This compound can serve as a precursor for further functionalization to introduce photoaffinity labels, fluorescent tags, or biotin handles without confounding background activity from the core scaffold.

Quote Request

Request a Quote for 4-methoxy-N,1-bis(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.